2-Isopropyl-5-phenyl-1H-pyrrole
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Overview
Description
2-Isopropyl-5-phenyl-1H-pyrrole is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by the presence of an isopropyl group at the second position and a phenyl group at the fifth position of the pyrrole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-5-phenyl-1H-pyrrole can be achieved through several methods. One common approach involves the condensation of an appropriate aldehyde with an amine, followed by cyclization. For instance, the reaction between 2-isopropylbenzaldehyde and phenylhydrazine under acidic conditions can yield the desired pyrrole compound. The reaction typically requires a catalyst such as methanesulfonic acid and is carried out under reflux conditions in a solvent like methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products.
Chemical Reactions Analysis
Types of Reactions: 2-Isopropyl-5-phenyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrrole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Pyrrole oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Halogenated, nitrated, and sulfonated pyrrole compounds.
Scientific Research Applications
2-Isopropyl-5-phenyl-1H-pyrrole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research explores its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: It is utilized in the development of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2-Isopropyl-5-phenyl-1H-pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding. Additionally, its aromatic structure allows it to interact with DNA and proteins, influencing cellular processes .
Comparison with Similar Compounds
2-Phenyl-1H-pyrrole: Lacks the isopropyl group, resulting in different chemical properties and reactivity.
2-Isopropyl-1H-pyrrole: Lacks the phenyl group, affecting its biological activity and applications.
5-Phenyl-1H-pyrrole: Similar structure but without the isopropyl group, leading to variations in its chemical behavior.
Uniqueness: 2-Isopropyl-5-phenyl-1H-pyrrole is unique due to the presence of both isopropyl and phenyl groups, which confer distinct steric and electronic properties
Properties
IUPAC Name |
2-phenyl-5-propan-2-yl-1H-pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-10(2)12-8-9-13(14-12)11-6-4-3-5-7-11/h3-10,14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHNHZCURHSPOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(N1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90493629 |
Source
|
Record name | 2-Phenyl-5-(propan-2-yl)-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90493629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13713-07-0 |
Source
|
Record name | 2-Phenyl-5-(propan-2-yl)-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90493629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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